Cas no 861440-59-7 (4-bromo-2-phenyl-1,3-oxazole)

4-bromo-2-phenyl-1,3-oxazole structure
4-bromo-2-phenyl-1,3-oxazole structure
Nome do Produto:4-bromo-2-phenyl-1,3-oxazole
N.o CAS:861440-59-7
MF:C9H6BrNO
MW:224.054041385651
MDL:MFCD12828098
CID:1031998
PubChem ID:12189765

4-bromo-2-phenyl-1,3-oxazole Propriedades químicas e físicas

Nomes e Identificadores

    • 4-Bromo-2-phenyloxazole
    • 4-Bromo-2-phenyl-1,3-oxazole
    • Oxazole, 4-bromo-2-phenyl-
    • 4-BroMo-2-phenyl-oxazole
    • AK123482
    • ST24043408
    • Y4361
    • 4-Bromo-2-phenyloxazole (ACI)
    • AC-33813
    • 861440-59-7
    • SCHEMBL19378458
    • CS-0156384
    • AKOS016011696
    • SY109039
    • DS-7016
    • J-514688
    • EN300-134875
    • MFCD12828098
    • DTXSID30479785
    • 4-bromo-2-phenyl-1,3-oxazole
    • MDL: MFCD12828098
    • Inchi: 1S/C9H6BrNO/c10-8-6-12-9(11-8)7-4-2-1-3-5-7/h1-6H
    • Chave InChI: NIHUUTIZYTZSSW-UHFFFAOYSA-N
    • SMILES: BrC1=COC(C2C=CC=CC=2)=N1

Propriedades Computadas

  • Massa Exacta: 222.96328g/mol
  • Massa monoisotópica: 222.96328g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 148
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 26
  • XLogP3: 3

4-bromo-2-phenyl-1,3-oxazole Informações de segurança

4-bromo-2-phenyl-1,3-oxazole Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Chemenu
CM190718-250mg
4-bromo-2-phenyloxazole
861440-59-7 97%
250mg
$*** 2023-05-29
Chemenu
CM190718-1g
4-bromo-2-phenyloxazole
861440-59-7 97%
1g
$456 2021-08-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTTB0033-10G
4-bromo-2-phenyl-1,3-oxazole
861440-59-7 95%
10g
¥ 16,467.00 2023-03-31
Enamine
EN300-134875-0.05g
4-bromo-2-phenyl-1,3-oxazole
861440-59-7 95%
0.05g
$113.0 2023-02-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTTB0033-500MG
4-bromo-2-phenyl-1,3-oxazole
861440-59-7 95%
500MG
¥ 2,197.00 2023-03-31
Chemenu
CM190718-1g
4-bromo-2-phenyloxazole
861440-59-7 97%
1g
$*** 2023-05-29
Ambeed
A124722-100mg
4-Bromo-2-phenyloxazole
861440-59-7 97%
100mg
$35.0 2025-02-24
eNovation Chemicals LLC
Y1049761-100mg
4-BroMo-2-phenyl-oxazole
861440-59-7 97%
100mg
$85 2024-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JE600-200mg
4-bromo-2-phenyl-1,3-oxazole
861440-59-7 97%
200mg
1221.0CNY 2021-07-12
eNovation Chemicals LLC
Y1190711-1g
4-Bromo-2-phenyloxazole
861440-59-7 95%
1g
$550 2023-09-01

4-bromo-2-phenyl-1,3-oxazole Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.2 Reagents: Hydrogen
Referência
Composite Tetraheteroarylenes and Related Higher Cyclic Oligomers of Heteroarenes Produced by Palladium-Catalyzed Direct Coupling
Fukuzumi, Keita; et al, Bulletin of the Chemical Society of Japan, 2019, 92(12), 2030-2037

Método de produção 2

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -80 °C
1.2 Solvents: Water
Referência
A comparative study on Still cross-coupling reactions of 2-phenylthiazoles and 2-phenyloxazoles
Haemmerle, Johanna; et al, Synthesis, 2008, (19), 3099-3107

Método de produção 3

Condições de reacção
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  overnight, reflux
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
2.2 Reagents: Hydrogen
Referência
Composite Tetraheteroarylenes and Related Higher Cyclic Oligomers of Heteroarenes Produced by Palladium-Catalyzed Direct Coupling
Fukuzumi, Keita; et al, Bulletin of the Chemical Society of Japan, 2019, 92(12), 2030-2037

Método de produção 4

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -80 °C; 15 - 30 min, -80 °C; 1 h, -80 °C → 0 °C
1.2 Reagents: Water ;  0 °C
Referência
First halogen dance reaction on oxazoles. Synthesis of 4,5-disubstituted 2-phenyloxazoles
Stanetty, Peter; et al, Synlett, 2005, (9), 1433-1434

4-bromo-2-phenyl-1,3-oxazole Raw materials

4-bromo-2-phenyl-1,3-oxazole Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:861440-59-7)4-bromo-2-phenyl-1,3-oxazole
A863295
Pureza:99%/99%
Quantidade:1g/5g
Preço ($):208.0/728.0